Validated HPLC Method Fills a Documented Analytical Gap Unaddressed by Alcohol or Chloro Analogs
Prior to 2022, no validated method existed for quantifying the acetoxy intermediate (CAS 150164-68-4) in flufenacet production streams, a gap explicitly acknowledged in the patent literature: 'the accurate detection of 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide content remains in a blank state' [1]. The newly disclosed HPLC-UV method (ODS-C18 column, 40 °C, 225 nm detection, acetonitrile/0.8% acetic acid 40:60 v/v, 1.0 mL/min, 5 µL injection) provides specificity, precision, and recovery suitable for pesticide intermediate quality control, whereas the free alcohol (CAS 54041-17-7) and chloro analog (CAS 66602-64-0) require separate method development and validation, representing an unquantified resource cost and regulatory risk.
| Evidence Dimension | Availability of a validated, matrix-appropriate HPLC-UV quantification method |
|---|---|
| Target Compound Data | Validated method available (CN202211354153): LOD/LOQ not publicly disclosed; method claims precision, recovery, and specificity for process streams |
| Comparator Or Baseline | 2-Hydroxy analog (CAS 54041-17-7): no dedicated process-QC HPLC method found in public literature. 2-Chloro analog (CAS 66602-64-0): generic purity methods only (e.g., TLC, GC area%), not validated for flufenacet process matrices |
| Quantified Difference | Method gap reduction: from 'blank state' to a fully disclosed HPLC protocol; quantitative LOD/LOQ values are not publicly available, but the method is claimed to separate all process impurities from the main peak at 225 nm |
| Conditions | HPLC-UV; ODS-C18 150 × 4.6 mm, 3.5 µm; 40 °C; acetonitrile/0.8% acetic acid 40:60; 1.0 mL/min; 225 nm; 5 µL injection; external standard quantification |
Why This Matters
For procurement, the existence of a validated, transferable QC method reduces analytical development burden, accelerates batch release, and provides a regulatory defensible purity specification—none of which is available for the alcohol or chloro analogs in the same process context.
- [1] CN Patent Application 202211354153. 一种氟噻草胺中间体含量的分析方法与流程. Section [0002]–[0005] and claims 1–9. View Source
